Streptavidin

概要

説明

Streptavidin is a crystalline protein isolated from fermentation filtrates of Streptomyces, known for its remarkable ability to bind biotin with high affinity. It is distinct from avidin, a similar biotin-binding protein found in egg white, in several aspects including its amino acid composition, absence of associated sugars, and electrophoretic mobility . This compound's biotin-binding capability is leveraged in various applications across life sciences, such as purification, labeling techniques, diagnostics, targeted drug delivery, and nanotechnology .

Synthesis Analysis

The gene encoding this compound has been successfully cloned from Streptomyces avidinii using synthetic oligonucleotides as probes. The nucleotide sequence analysis revealed the presence of a signal peptide region and the complete coding region within a 2 Kb DNA fragment. The deduced amino acid sequence of this compound shows interrupted blocks of homology with chicken egg-white avidin, suggesting a high degree of structural similarity between the two proteins .

Molecular Structure Analysis

This compound is a tetrameric protein with a high content of beta-structure. The molecule's symmetry properties have been elucidated through the crystallization of a core this compound, which retains full biotin-binding activity despite being proteolyzed at both ends. The crystallographic studies indicate that ligand binding induces some conformational change in the protein . Additionally, the three-dimensional structure of this compound has been determined through electron crystallography of two-dimensional crystals formed on biotinylated lipid layers .

Chemical Reactions Analysis

This compound has been used as a macroinitiator for polymerization, demonstrating the protein's ability to initiate polymerization from specific domains. This has been shown by coupling this compound with a biotinylated initiator for atom transfer radical polymerization (ATRP), leading to the formation of this compound-polymer conjugates. This innovative approach has broad implications for the synthesis and purification of polymer-protein conjugates .

Physical and Chemical Properties Analysis

This compound exhibits exceptional stability across a wide range of temperatures, pH levels, and against proteolytic enzymes. Its stability and low non-specific binding make it an ideal candidate for surface biofunctionalization applications. For instance, this compound-coated surfaces have been shown to suppress bacterial colonization by inhibiting non-specific protein adsorption, which could be beneficial in preventing bacterial adhesion in medical devices .

Furthermore, the crystal structure of a full-length this compound with its C-terminal polypeptide bound in the biotin-binding site has been analyzed, providing insights into how the C-terminal extension affects ligand affinity . Additionally, this compound contains an RYD sequence that can mimic the RGD receptor domain of fibronectin, which is responsible for its low-level, high-affinity binding to cell surfaces. This property is important to consider in applications where cell adhesion may be a factor10.

科学的研究の応用

Targeted Toxins

- Streptavidin-Saporin conjugates are used to create targeted toxins. This approach is beneficial in in vitro and in vivo studies related to behavior and disease research. Saporin, a protein that inhibits protein synthesis, can be selectively delivered into cells for elimination using these conjugates (Ancheta et al., 2023).

Enrichment Studies

- This compound is used for the enrichment of biotin-tagged molecules, a common methodology in biomedical research. The study by Luecke and Gundry (2020) assesses this compound bead binding capacity to improve the quality of this compound-based enrichment studies (Luecke & Gundry, 2020).

Engineering and Applications

- This compound’s unique ability to bind biotin molecules with high affinity is exploited in cell biology, biochemistry, genetics, synthetic chemistry, cancer therapy, drug delivery, and nanotechnology. Efforts to engineer this compound to modulate its size, valency, and affinity are ongoing (Le, Nguyen, & Park, 2019).

Multifunctional Conjugates

- This compound is used to link biotinylated molecules. This functionality is harnessed to create multifunctional this compound–biotin conjugates with precise stoichiometries, useful in molecular biology and biotechnology (Xu & Wegner, 2020).

Optical Tweezers Experiments

- In optical tweezers experiments, this compound is utilized for the concatenation of DNA, leveraging its strong binding to biotin. This method is significant for single-molecule biophysical experiments (Mohandas et al., 2022).

DNA Origami Nanostructures

- This compound-biotin binding is applied in decorating DNA origami nanostructures for studying biological systems, as explored by Dominguez et al. (2022) (Dominguez et al., 2022).

Single Molecule Force Spectroscopy

- This compound-biotin bonds' lifetimes under constant load are crucial in single molecule force spectroscopy experiments. Engineered this compound variants with different valencies are studied for their binding properties (Gruber et al., 2020).

Recombinant this compound Production

- The development of methods to produce functionally active recombinant this compound in E. coli is significant for biotechnological research. These methods ensure the availability of this compound for various applications (Bashmakova, Kudryavtsev, & Frank, 2020).

Biomedical Assays

- This compound-coated nanoparticles, such as Fe3O4@Au, are utilized in biomedical assays, including enzyme-linked immunosorbent assay (ELISA) and time-resolved immunofluorescence (TRFIA) (Lin et al., 2019).

Interaction Proteomics

- This compound is chemically modified to resist proteolysis, reducing contamination and improving the identification of proteins interacting with biotinylated molecules (Rafiee et al., 2020).

Nanoflake-based Electrochemical Immunosenso

- This compound-functionalized tin disulfide nanoflakes are used to develop ultrasensitive electrochemical immunosensors for tumor markers detection (Shen et al., 2020).

Safety and Hazards

将来の方向性

Recent developments in streptavidin engineering include those that form novel oligomeric states, e.g., a monomer, have fewer functional biotin-binding sites, or bind biotin with reduced affinity . The simple genetic encoding and rapid irreversible reaction provide diverse opportunities to enhance protein function .

作用機序

Target of Action

The primary target of Streptavidin is biotin, also known as vitamin B7 or vitamin H . The binding of biotin to this compound is one of the strongest non-covalent interactions known in nature .

Mode of Action

this compound is a tetrameric protein, meaning it consists of four identical subunits . Each subunit has a high affinity for biotin, with a dissociation constant of 10^-14 mol/L . The biotin binding site in each subunit consists of residues from the interior of the subunit, together with a conserved Trp120 from a neighboring subunit . This means that each subunit contributes to the binding site on the neighboring subunit, and so the tetramer can also be considered a dimer of functional dimers .

Biochemical Pathways

The binding of biotin to this compound is used extensively in molecular biology and bionanotechnology due to the this compound-biotin complex’s resistance to organic solvents, denaturants, detergents, proteolytic enzymes, and extremes of temperature and pH . This interaction is exploited in a range of assays, such as enzyme-linked immunosorbent assays (ELISA), western blotting, and immunohistochemistry .

Result of Action

The result of this compound’s action is the formation of a very strong bond with biotin. This bond is used in various biological assays to detect the presence of various substances, as biotin can be attached to other molecules of interest .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. The this compound-biotin complex is resistant to extremes of temperature and ph, as well as to organic solvents, denaturants, detergents, and proteolytic enzymes . This makes this compound a very robust tool in molecular biology and bionanotechnology .

生化学分析

Biochemical Properties

Streptavidin interacts with biotin and biotinylated molecules . The interaction is highly selective and stable, contributing to the popularity of the this compound-biotin system . This interaction is used in various molecular biology techniques, including ELISA, DNA purification, enzyme immobilization, and flow cytometry .

Cellular Effects

This compound’s interaction with biotin influences various cellular processes. It is used to visualize biotin-conjugated molecules in enzyme-linked immunosorbent assay (ELISA) . It has been used in microbubble preparation, an important technique used in research . It has also been used extensively in bionanotechnology to prepare beads and nanoparticles .

Molecular Mechanism

This compound exerts its effects at the molecular level through its binding interactions with biotin and biotinylated molecules . The binding of biotin to this compound is one of the most broadly used interactions in biotechnology . Steric complementarity, hydrogen bonds, and van der Waals contacts in the binding pocket collectively contribute to the high specificity and affinity of the interaction .

Temporal Effects in Laboratory Settings

This compound shows high thermostability and is resistant against extreme pH, denaturing agents, and enzymatic degradation . These properties make it suitable for use under a wide range of experimental conditions .

Metabolic Pathways

This compound is involved in several metabolic pathways due to its interaction with biotin and biotinylated molecules

Transport and Distribution

This compound is distributed within cells and tissues through its interaction with biotin and biotinylated molecules

特性

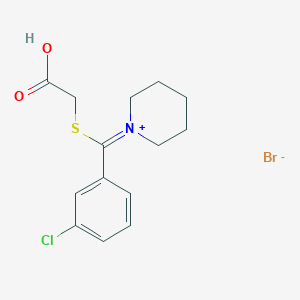

IUPAC Name |

2-[(3-chlorophenyl)-piperidin-1-ium-1-ylidenemethyl]sulfanylacetic acid;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO2S.BrH/c15-12-6-4-5-11(9-12)14(19-10-13(17)18)16-7-2-1-3-8-16;/h4-6,9H,1-3,7-8,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWACOLFHOBGCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[N+](=C(C2=CC(=CC=C2)Cl)SCC(=O)O)CC1.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

9013-20-1 | |

| Record name | Streptavidin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B3030338.png)

![(E)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-Dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid](/img/structure/B3030339.png)

![[(4R)-4-[(1'S,2'S,3S,4S,4'S,8'R,12'R)-15'-acetyloxy-4-hydroxy-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl]pentyl] acetate](/img/structure/B3030342.png)